

Linalyl anthranilate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linalyl anthranilate*

Cat. No.: B1675414

[Get Quote](#)

An In-depth Technical Guide to **Linalyl Anthranilate**: Chemical Properties and Structure

Introduction

Linalyl anthranilate (CAS 7149-26-0) is an aromatic monoterpenoid ester recognized for its characteristic floral and fruity aroma.^{[1][2]} It is a synthetic fragrance and flavoring ingredient used in a variety of consumer products, including perfumes, personal care items, and food.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **linalyl anthranilate**, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Linalyl anthranilate is a yellow-orange liquid at room temperature.^{[1][3]} It is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.^{[3][4]} A summary of its key quantitative properties is presented in the table below.

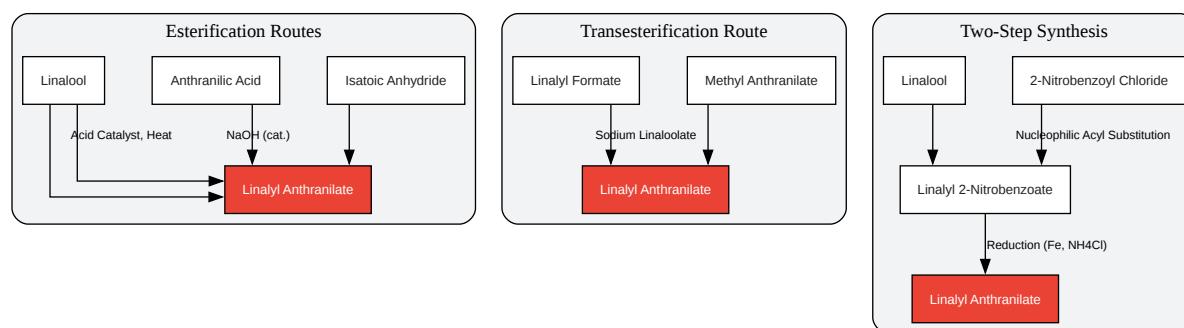
Property	Value	Source(s)
Molecular Formula	C17H23NO2	[3][5]
Molecular Weight	273.37 g/mol	[3]
Boiling Point	370-371 °C @ 760 mmHg	[3][4]
Density	1.052-1.058 g/cm³ @ 15.5 °C	[1][3]
Refractive Index	1.516-1.522	[3]
Flash Point (est.)	171.98 °C	[4]
Vapor Pressure (est.)	0.0001 hPa @ 20°C	[4]
XLogP3	4.8	[1][3]

Chemical Structure

The molecular structure of **linalyl anthranilate** consists of a linalyl group derived from linalool, which is an acyclic monoterpene alcohol, and an anthranilate group, linked by an ester bond.[1]

- IUPAC Name: 3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate[3]
- SMILES: CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C[3][4]
- InChI: InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3[3]
- InChIKey: WHIJSULEEDNKPD-UHFFFAOYSA-N[3]

Experimental Protocols


Synthesis of Linalyl Anthranilate

Several methods for the synthesis of **linalyl anthranilate** have been reported.

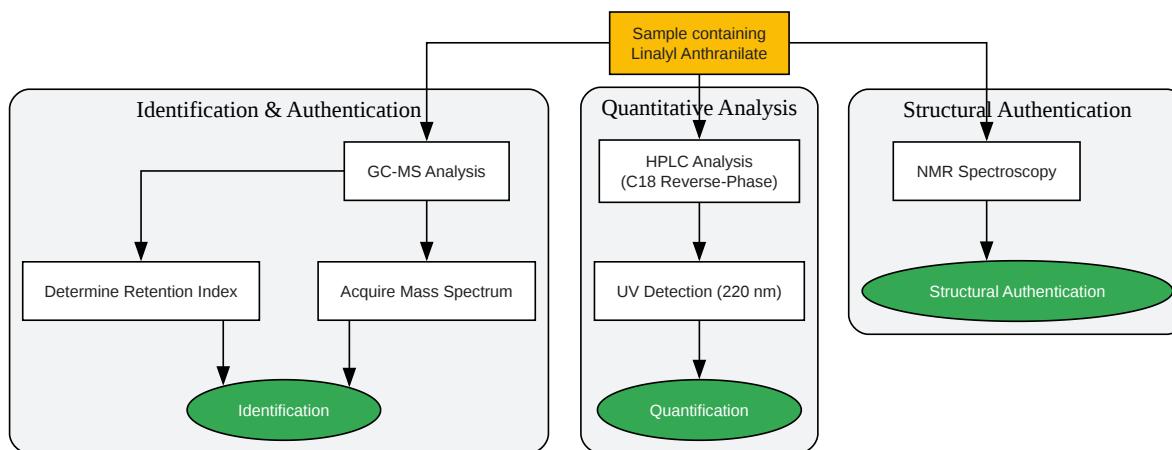
1. Esterification: The most common method is the direct esterification of linalool with anthranilic acid, often in the presence of an acid catalyst and heat.[1] An alternative approach involves the reaction of linalool with isatoic anhydride, catalyzed by a small amount of sodium hydroxide.[6]

2. Transesterification: This method involves the reaction of linalyl formate with methyl anthranilate in the presence of sodium linaloolate.[6]

3. Two-Step Synthesis from 2-Nitrobenzoyl Chloride: A newer synthetic route involves a two-step process. First, linalool is reacted with 2-nitrobenzoyl chloride to form linalyl 2-nitrobenzoate. The nitro group is then reduced to an amino group using iron powder and ammonium chloride to yield **linalyl anthranilate**.[7]

[Click to download full resolution via product page](#)

Synthesis pathways for **linalyl anthranilate**.


Analytical Methodologies

The identification and quantification of **linalyl anthranilate** are typically performed using chromatographic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and authentication of **linalyl anthranilate**.[7][8] The retention index of **linalyl anthranilate** has been determined on various GC phases, which helps in its correct identification and distinguishes it from other compounds.[7][8] The mass spectrum of **linalyl anthranilate** shows a molecular ion peak at m/z 273 and a base peak at m/z 137.[7]

2. High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the quantitative analysis of **linalyl anthranilate**.^{[1][9]} A common method utilizes a C18 reverse-phase column with a mobile phase consisting of acetonitrile and water with phosphoric acid.^{[1][9]} Detection is typically performed using a UV detector at 220 nm.^[1] For applications compatible with mass spectrometry, formic acid can be used in place of phosphoric acid.^[9]

3. Nuclear Magnetic Resonance (NMR): NMR spectroscopy is employed for the authentication of the synthesized **linalyl anthranilate**.^{[7][8]}

[Click to download full resolution via product page](#)

Analytical workflow for **linalyl anthranilate**.

Biological Activity and Safety

While **linalyl anthranilate** is primarily used for its aromatic properties, some research suggests potential biological activities, such as antioxidant properties.^[1] It has been implicated in processes of lipid peroxidation and fatty acid metabolism.^[1]

In terms of safety, **linalyl anthranilate** is considered mildly toxic by ingestion.^[6] When heated to decomposition, it emits toxic fumes of nitrogen oxides.^{[6][10]} Safety assessments have been

conducted to evaluate its potential for genotoxicity, reproductive toxicity, and skin sensitization, among other endpoints.[11] Current data do not indicate a concern for genetic toxicity.[11] For use as a flavoring agent, it has been determined to have no safety concern at current levels of intake.[3] It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[4][12]

Applications

The primary applications of **linalyl anthranilate** are in the fragrance and flavor industries.[1][2]

- Fragrance: It is used in perfumes, cosmetics, and personal care products like lotions and creams to impart a floral, fruity scent.[1][2]
- Flavoring: It is used as a flavoring agent in food and beverages to provide a pleasant aroma and taste.[1][2]
- Research: Due to its distinct aroma, it is used in research to study human olfactory perception.[1]

It is important to note that while **linalyl anthranilate** has been reported in some plant extracts, a review of these occurrences suggests that many may be misidentifications in GC-MS analyses.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Linalyl anthranilate | 7149-26-0 | >98% [smolecule.com]
- 2. Linalyl Anthranilate Manufacturer & Suppliers | ELAROMA-LA - Elchemy [elchemy.com]
- 3. Linalyl anthranilate | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. GSRS [precision.fda.gov]

- 6. LINALYL ANTHRANILATE | 7149-26-0 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linalyl anthranilate | SIELC Technologies [sielc.com]
- 10. LINALYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [Linalyl anthranilate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675414#linalyl-anthraniate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com